![molecular formula C16H16N2O2 B5917564 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one CAS No. 87236-22-4](/img/structure/B5917564.png)
1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one
Übersicht
Beschreibung
1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one, also known as CCI-1, is a chemical compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCI-1 belongs to the class of imidazolones and is structurally similar to other imidazolone derivatives such as barbiturates and benzodiazepines.
Wirkmechanismus
The exact mechanism of action of 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is responsible for inhibiting neuronal activity in the brain. 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one has also been shown to modulate the activity of voltage-gated calcium channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one has been shown to have a range of biochemical and physiological effects. It has been reported to increase GABAergic transmission in the brain, resulting in sedative and anxiolytic effects. 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one has also been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This may contribute to its anticonvulsant properties. Additionally, 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one in lab experiments is its relatively simple synthesis method. Additionally, 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one has been extensively studied, and its pharmacological properties are well characterized. However, one limitation of using 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one in lab experiments is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one and to identify any potential side effects or toxicity associated with its use. Finally, there is a need for the development of more efficient synthesis methods for 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one, which may facilitate its use in both lab experiments and clinical applications.
Conclusion:
In conclusion, 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one is a chemical compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one as a therapeutic agent.
Synthesemethoden
The synthesis of 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one involves the reaction of 2-aminobenzimidazole with 1,3-cyclohexanedione under basic conditions. The resulting product is then treated with acetic anhydride to obtain 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one. The yield of this process is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-cyclohexylchromeno[3,4-d]imidazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16-14-15(12-8-4-5-9-13(12)20-16)18(10-17-14)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOIRWVKHIVSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236219 | |
Record name | (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1)BENZOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-CYCLOHEXYL- | |
CAS RN |
87236-22-4 | |
Record name | (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087236224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.